Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Descripción

Structural Characterization and Nomenclature

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex heterocyclic structure. The compound is also known by several alternative names, including 1-(ethoxycarbonyl)pyrrole-3-boronic acid pinacol ester and ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate. The Chemical Abstracts Service registry number for this compound is 1256360-06-1, providing unambiguous identification in chemical databases.

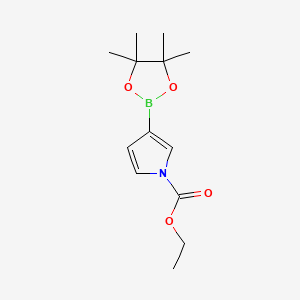

The molecular structure consists of a five-membered pyrrole ring substituted at the 3-position with a dioxaborolane group and at the nitrogen atom with an ethoxycarbonyl substituent. The dioxaborolane moiety features four methyl groups arranged in a pinacol configuration, creating a cyclic boronic ester that protects the boron center while maintaining reactivity for subsequent transformations. This structural arrangement places the compound within the broader category of N-protected pyrrole boronic esters, which have gained prominence in synthetic organic chemistry.

The molecular formula C₁₃H₂₀BNO₄ reflects the presence of thirteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The compound's SMILES notation is represented as O=C(N1C=C(B2OC(C)(C)C(C)(C)O2)C=C1)OCC, providing a standardized chemical structure representation. The InChI key DYCDAHNPZKXBBH-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are fundamentally influenced by its dual heterocyclic nature and the presence of the bulky tetramethyl dioxaborolane protecting group. The ethyl ester functionality significantly contributes to the compound's solubility profile in organic solvents, making it suitable for various synthetic applications where organic phase reactions are preferred. The molecular weight of 265.11 grams per mole positions this compound within a range that facilitates both synthetic manipulation and analytical characterization.

The dioxaborolane group, a characteristic feature of pinacol boronic esters, imparts specific reactivity patterns to the molecule. This moiety is particularly valued in organic synthesis for its utility in cross-coupling reactions, where it can participate in carbon-carbon bond formation under palladium-catalyzed conditions. The bulky tetramethyl groups in the dioxaborolane ring system can influence steric hindrance effects, potentially affecting the compound's reactivity and selectivity in chemical transformations.

The electron-rich nature of the pyrrole ring creates opportunities for electrophilic substitution reactions, although the presence of the electron-withdrawing ethoxycarbonyl group at the nitrogen position modulates this reactivity. The boronic ester functionality exhibits the characteristic properties of organoboron compounds, including Lewis acidic behavior and the ability to form reversible covalent bonds with diols and other nucleophiles. These properties make the compound particularly valuable in synthetic methodologies that exploit boron's unique chemical behavior.

The compound demonstrates stability under standard laboratory conditions when properly stored, although boronic esters generally require protection from moisture and air to prevent hydrolysis and oxidation. The pinacol ester protection provides enhanced stability compared to free boronic acids, allowing for easier handling and purification procedures.

| Physical Property | Characteristic | Implication |

|---|---|---|

| Molecular Weight | 265.11 g/mol | Suitable for synthetic manipulation |

| Solubility Profile | Organic solvent soluble | Facilitates organic phase reactions |

| Stability | Enhanced by pinacol protection | Improved handling characteristics |

| Reactivity | Electron-rich pyrrole with Lewis acidic boron | Versatile synthetic applications |

Historical Development of Pyrrole Boronic Esters

The development of pyrrole boronic esters represents a significant advancement in the intersection of heterocyclic chemistry and organoboron methodology. The synthesis of pyridinylboronic acids and esters, closely related to pyrrole systems, has been an active area of research with five major synthetic approaches identified in the literature. These approaches include halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation with subsequent borylation, palladium-catalyzed cross-coupling with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions.

The evolution of boronic ester chemistry has been driven by the need for stable, easily handled alternatives to free boronic acids. DABO boronates, which include cyclic boronic ester systems similar to the pinacol esters, were developed as air-stable reagents that can be used directly in Suzuki-Miyaura reactions in the presence of water or protic co-solvents. These developments addressed long-standing challenges in organoboron chemistry related to the instability and handling difficulties associated with free boronic acids.

Recent progress in organoboron chemistry has emphasized the design of chemical bonds and spaces around boron atoms to achieve particular reactivity and functions. This approach has led to the development of new organoboron compounds that exhibit exotic reactivity and properties, enabling boron-mediated organic transformations capable of constructing large π-conjugated systems. The concept of vacant boron p-orbital engineering, combined with peripheral space design, has opened new avenues for synthetic methodology development.

The historical development of these compounds has been significantly influenced by advances in photoinduced reactions of organoboron compounds. Recent research has demonstrated photoinduced borylation of haloarenes and other transformations that expand the synthetic utility of organoboron compounds. These developments have contributed to the growing recognition of organoboron compounds as versatile synthetic intermediates with applications extending beyond traditional cross-coupling chemistry.

Position in Organoboron Chemistry

This compound occupies a distinctive position within the broader landscape of organoboron chemistry, representing the convergence of heterocyclic chemistry with boron-containing functional groups. Organoboron compounds have experienced dramatic growth in applications over the past three decades, finding utility in analytical chemistry for carbohydrate and fluoride sensing, organic synthesis as nucleophilic coupling partners, catalysis for enantioselective reactions, materials science for covalent organic frameworks, and therapeutic applications.

The compound's position is particularly significant within the context of Suzuki-Miyaura cross-coupling chemistry, where boronic esters serve as key nucleophilic coupling partners for carbon-carbon bond formation. The Suzuki-Miyaura reaction has become one of the most prominent applications of organoboron compounds, and pyrrole boronic esters like this compound contribute to the expansion of available coupling partners for constructing complex molecular architectures.

In the realm of heterocyclic boronic acid complexes, this compound represents an important class of stable reagents that can be used directly in cross-coupling reactions. The stability provided by the pinacol ester protection makes these compounds practical alternatives to free boronic acids, addressing historical challenges related to handling and storage. This enhanced stability has contributed to their adoption in synthetic methodology development and industrial applications.

The compound's role in materials science applications reflects the broader trend of organoboron compounds finding utility as building blocks for advanced materials. The unique electronic properties imparted by the boron atom, combined with the heterocyclic pyrrole framework, position these compounds as valuable components in the development of functional materials with tailored properties.

Recent advances in photoinduced organoboron chemistry have further elevated the importance of compounds like this compound. The ability to activate organoboron compounds photochemically opens new synthetic pathways and expands their utility beyond traditional thermal activation methods. This photochemical activation represents a frontier area in organoboron chemistry that may lead to novel synthetic methodologies and applications.

| Application Area | Role | Significance |

|---|---|---|

| Cross-Coupling Chemistry | Nucleophilic coupling partner | Key component in carbon-carbon bond formation |

| Materials Science | Building block for functional materials | Contributes to advanced material properties |

| Photochemical Synthesis | Photoactivatable substrate | Enables novel synthetic pathways |

| Heterocyclic Chemistry | N-protected pyrrole derivative | Expands heterocyclic synthesis toolkit |

Propiedades

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-6-17-11(16)15-8-7-10(9-15)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCDAHNPZKXBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682327 | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-06-1 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Substrate Selection and Reaction Design

The synthesis begins with ethyl 1H-pyrrole-1-carboxylate, chosen for its electron-deficient pyrrole ring, which enhances regioselectivity during borylation. The use of pinacol borane (H-BPin) as the boron source eliminates the need for solvents, as H-BPin acts as both reactant and solvent. This approach avoids the traditional requirement for pre-protection of the pyrrole N–H group, streamlining the process.

The iridium catalyst system—[Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)—facilitates C–H activation at the pyrrole β-position (C-3). This regioselectivity arises from the electron-withdrawing carboxylate group, which directs borylation to the less electron-rich C-3 position.

Reaction Conditions and Scalability

Key parameters for the borylation step include:

-

Temperature : 50°C

-

Catalyst loading : 1 mol% [Ir(COD)OMe]₂

-

Reaction time : 30 minutes

-

Molar ratio : 1:1.2 (pyrrole ester:H-BPin)

Under these conditions, the reaction achieves >99% yield on a 40 mmol scale, producing 10.02 g of the borylated product. The absence of solvent simplifies purification, requiring only column chromatography (hexanes/CH₂Cl₂) to isolate the product as a colorless solid.

Table 1: Optimization of Borylation Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% | >99% |

| Temperature | 50°C | Optimal |

| H-BPin Equivalents | 1.2 | Maximizes conversion |

| Scale | Up to 40 mmol | No yield drop |

Suzuki-Miyaura Cross-Coupling of the Boronated Intermediate

Coupling Partner Compatibility

The boronated pyrrole undergoes cross-coupling with diverse (hetero)aryl bromides. Notably, the N–H moiety remains intact, eliminating deprotection steps. Aryl bromides with electron-donating (e.g., p-tolyl) or electron-withdrawing groups (e.g., 4-cyanophenyl) couple efficiently, with yields ranging from 85% to 93%. Heteroaryl bromides, such as 3-bromothiophene and 2-bromopyridine, also participate effectively, enabling access to biheteroaryl systems.

Catalytic Systems and Reaction Optimization

Two palladium-based systems are prominent:

-

Pd(OAc)₂/SPhos : Provides superior yields (90–93%) for electron-neutral aryl bromides at 60–80°C in dimethoxyethane (DME).

-

Pd(PPh₃)₄ : Effective for sterically hindered substrates, albeit with slightly lower yields (82–88%).

The base selection (K₃PO₄ vs. Cs₂CO₃) influences reaction efficiency. K₃PO₄ in DME minimizes side reactions, while Cs₂CO₃ accelerates coupling for deactivated aryl bromides.

Table 2: Suzuki Coupling Performance with Selected Aryl Bromides

| Aryl Bromide | Catalyst System | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/SPhos | 93 |

| 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | 89 |

| 3-Bromothiophene | Pd(PPh₃)₄ | 85 |

| 2-Bromopyridine | Pd(OAc)₂/SPhos | 88 |

Alternative Synthetic Routes and Modifications

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boron moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its boron moiety. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which may be present in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Core

Target Compound vs. Pyrazole Derivatives

5-tert-Butyl 3-ethyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1H-pyrazole-3,5-dicarboxylate ():

This pyrazole derivative features a boronate group on an ethyl side chain rather than directly on the heterocycle. The pyrazole core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrrole, such as reduced aromaticity and increased stability under acidic conditions. Such differences make pyrazole derivatives more suitable for applications requiring robust intermediates in multi-step syntheses .3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-Pyrazole ():

The SEM-protected pyrazole highlights the role of protecting groups in modulating reactivity. The SEM group enhances stability during synthetic procedures, whereas the ethyl carboxylate in the target compound may improve solubility in polar aprotic solvents .

Target Compound vs. Benzyl-Substituted Pyrroles

- 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl-1H-Pyrrole (): Here, the boronate group is attached to a benzyl moiety rather than the pyrrole ring. However, the benzyl group may introduce challenges in regioselectivity during functionalization .

Functional Group Variations

Target Compound vs. Indole Derivatives

- Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-3-Carboxylate (): Indole’s fused bicyclic system increases aromatic conjugation, which can alter electronic properties and binding affinity in medicinal chemistry contexts. The target compound’s monocyclic pyrrole may offer simpler synthetic modification pathways .

Target Compound vs. Silyl-Protected Analogues

- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-[Tris(1-Methylethyl)Silyl]-1H-Pyrrole ():

The triisopropylsilyl (TIPS) group provides steric protection, improving stability under basic conditions. In contrast, the ethyl carboxylate in the target compound balances solubility and reactivity, making it preferable for catalytic cross-coupling applications .

Electronic and Steric Effects

- Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (): Substitution on a benzene ring (aromatic) vs. pyrrole (non-benzenoid heterocycle) significantly impacts electronic effects. The benzoate’s electron-withdrawing ester group deactivates the boronate, reducing coupling efficiency compared to the target compound’s pyrrole system, which has moderate electron density .

- The target compound’s ethyl carboxylate at position 1 may offer a better balance of steric accessibility and electronic activation .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : The target compound’s pyrrole core facilitates faster transmetallation in Suzuki-Miyaura reactions compared to bulkier indole or silyl-protected analogues .

- Solubility and Stability : Ethyl carboxylate enhances solubility in THF and DMSO, critical for homogeneous catalytic systems, whereas SEM or TIPS groups improve stability under harsh conditions .

- Medicinal Chemistry Utility : Pyrrole boronic esters are pivotal in constructing antimalarial and anticancer agents, as seen in indole and pyrazole derivatives .

Actividad Biológica

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHBO

Molecular Weight : 265.12 g/mol

CAS Number : 1009307-13-4

IUPAC Name : this compound

The compound features a pyrrole ring substituted with a dioxaborolane moiety that is known for its potential in various applications including drug development and synthetic chemistry.

This compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has shown potential as a GSK-3β inhibitor which is significant in neuroinflammatory processes .

- Anticancer Properties : The dioxaborolane group is often associated with anticancer activity due to its ability to interact with cellular signaling pathways. Research indicates that compounds containing boron can target tumor cells selectively .

- Neuroprotective Effects : The pyrrole component may contribute to neuroprotective effects by modulating neuroinflammatory responses. This is particularly relevant in the context of neurodegenerative diseases where GSK-3β plays a critical role .

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological implications of similar compounds:

Pharmacological Applications

The unique structure of this compound makes it a candidate for various therapeutic applications:

- Cancer Therapy : Due to its enzyme inhibition properties and ability to affect cell signaling pathways.

- Neurological Disorders : As a neuroprotective agent that may mitigate inflammation and neuronal damage.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, and how can column chromatography parameters be optimized for purification?

The compound is typically synthesized via boronate esterification of pyrrole precursors. A representative method involves coupling a pyrrole derivative with a pinacol boronate reagent under Pd-catalyzed conditions. Purification often employs column chromatography with gradients of pentane/ethyl acetate (5:1 → 1:1) and 1% triethylamine to mitigate polar impurities. Optimal resolution is achieved by adjusting solvent polarity and using silica gel with moderate activity .

Q. What spectroscopic methods are most effective for confirming the structure and purity of this boronate ester pyrrole derivative?

Key techniques include:

- 1H NMR : Peaks for the ethyl ester (δ ~4.2 ppm, q; δ ~1.3 ppm, t), pyrrole protons (δ ~6.3–7.5 ppm), and pinacol methyl groups (δ ~1.3 ppm, s) .

- ESI-MS : Molecular ion peaks (e.g., m/z 309–339 for related analogs) confirm molecular weight .

- FT-IR : B-O stretching (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups .

Q. What are the key considerations for handling and storing this compound to maintain stability?

The boronate ester is moisture-sensitive. Storage under inert atmosphere (N₂/Ar) at –20°C in sealed vials is recommended. Avoid prolonged exposure to light, which may degrade the pyrrole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound, especially regarding tautomeric forms or impurities?

Contradictions may arise from tautomerism (e.g., 1H-pyrrole vs. NH-tautomers) or residual solvents. Strategies include:

- Variable-temperature NMR : Resolve dynamic equilibria by analyzing shifts at 25°C vs. –40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

- HPLC-MS : Detect low-level impurities (<1%) missed by NMR .

Q. In Suzuki-Miyaura cross-coupling reactions, what factors influence the reactivity of this compound, and how can reaction conditions be tailored for specific aryl halides?

Reactivity depends on:

- Base selection : K₂CO₃ or CsF for electron-deficient aryl halides; weaker bases (NaHCO₃) for sensitive substrates .

- Solvent polarity : DME/H₂O mixtures enhance solubility of boronate esters, while THF improves coupling efficiency with sterically hindered partners .

- Catalyst tuning : Pd(PPh₃)₄ for bromoarenes; XPhos-Pd-G3 for chlorides .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound to explore its pharmacological potential?

SAR strategies include:

- Boronate replacement : Substitute pinacol with neopentyl glycol to assess steric effects .

- Pyrrole modification : Introduce electron-withdrawing groups (e.g., nitro, acetyl) to alter π-π stacking with biological targets .

- In vitro assays : Test analogs against enzyme panels (e.g., kinases, proteases) to map activity cliffs .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported in similar synthetic procedures (e.g., 33% vs. 60%)?

Variability often stems from:

- Reagent purity : Use freshly distilled Pd catalysts (e.g., Pd(OAc)₂) to avoid deactivation .

- Oxygen sensitivity : Conduct reactions under strict inert conditions to prevent boronate oxidation .

- Workup optimization : Replace aqueous extraction with precipitation (e.g., hexane trituration) to minimize product loss .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.